An In-Depth Technical Guide to (3R)-3-amino-3-cyclopropylpropanamide Hydrochloride
An In-Depth Technical Guide to (3R)-3-amino-3-cyclopropylpropanamide Hydrochloride
Introduction
(3R)-3-amino-3-cyclopropylpropanamide hydrochloride is a chiral molecule featuring a cyclopropyl group, which imparts unique conformational rigidity. This structural characteristic is of significant interest in medicinal chemistry for its potential to enhance binding affinity to biological targets.[1][2] The presence of a primary amine and an amide functional group further suggests its potential role as a building block in the synthesis of more complex pharmaceutical agents. This guide provides a comprehensive overview of the structure, synthesis, and analytical characterization of this compound, tailored for researchers and professionals in drug development.
Chemical Structure and Properties
The fundamental identity of a molecule is defined by its structure and physicochemical characteristics. This section delineates the key identifiers and properties of (3R)-3-amino-3-cyclopropylpropanamide hydrochloride.
Nomenclature and Identifiers
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IUPAC Name: (3R)-3-amino-3-cyclopropylpropanamide;hydrochloride[3]
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CAS Number: 1604281-34-6 (for the free base)[4]
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Molecular Formula: C6H13ClN2O[4]
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Molecular Weight: 164.63 g/mol (hydrochloride salt)
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below. These parameters are crucial for understanding the compound's behavior in various experimental and physiological settings.
| Property | Value | Source |
| Molecular Weight (Free Base) | 128.17 g/mol | [4] |
| Molecular Formula (Free Base) | C6H12N2O | [4] |
| SMILES | O=C(N)CC1CC1 | [4] |
Stereochemistry
The designation "(3R)" indicates the stereochemical configuration at the chiral center, which is the carbon atom bonded to the amino group and the cyclopropyl ring. This specific three-dimensional arrangement is critical for its biological activity, as enantiomers often exhibit different pharmacological profiles.
Synthesis and Purification
The synthesis of enantiomerically pure compounds like (3R)-3-amino-3-cyclopropylpropanamide hydrochloride requires a stereoselective approach. While a specific, detailed synthesis for this exact molecule is not widely published, a general retrosynthetic analysis suggests a plausible pathway.
Retrosynthetic Analysis
A logical approach to the synthesis would involve the formation of the amide from a corresponding carboxylic acid or ester, and the introduction of the chiral amine.
Caption: Retrosynthetic pathway for the target molecule.
Proposed Synthetic Protocol
The following is a generalized, hypothetical protocol based on common organic synthesis methodologies.[5][6][7]
Step 1: Synthesis of a Chiral Aziridine Intermediate
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React a suitable N-protected serine derivative with a sulfonyl chloride (e.g., tosyl chloride) in the presence of a base (e.g., pyridine) to activate the hydroxyl group.
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Treat the resulting tosylate with a strong base (e.g., sodium hydride) to induce intramolecular cyclization to the corresponding N-protected aziridine-2-carboxylate.
Step 2: Ring Opening of the Aziridine
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Prepare a cyclopropyl magnesium bromide solution (Grignard reagent).
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React the Grignard reagent with the aziridine ester in the presence of a copper(I) catalyst. This nucleophilic ring-opening should proceed with inversion of configuration at the C3 position.
Step 3: Amide Formation and Deprotection
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Hydrolyze the ester to the corresponding carboxylic acid.
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Couple the carboxylic acid with ammonia or a protected ammonia equivalent using a standard peptide coupling reagent (e.g., HATU, HOBt).
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Remove the N-protecting group under appropriate conditions (e.g., acidolysis for a Boc group).
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Finally, treat the free amine with hydrochloric acid in a suitable solvent (e.g., diethyl ether or isopropanol) to precipitate the desired hydrochloride salt.
Purification and Characterization
Purification of the final compound would likely involve recrystallization or column chromatography. Characterization would rely on a suite of analytical techniques:
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NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and stereochemistry.
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Mass Spectrometry: To determine the molecular weight and fragmentation pattern.
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Chiral HPLC: To assess the enantiomeric purity.
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FT-IR Spectroscopy: To identify the key functional groups (amine, amide, cyclopropyl).
Analytical Methodologies
Robust analytical methods are essential for quality control and for studying the compound's behavior in biological systems.
Chromatographic Methods
High-performance liquid chromatography (HPLC) is the cornerstone for both qualitative and quantitative analysis.
Table 2: Representative HPLC Method Parameters
| Parameter | Condition | Rationale |
| Column | Chiral stationary phase (e.g., polysaccharide-based) | To separate the (R) and (S) enantiomers. |
| Mobile Phase | Isocratic or gradient mixture of hexane/isopropanol or acetonitrile/water with additives (e.g., TFA, DEA) | To achieve optimal separation and peak shape. |
| Detection | UV at 210-220 nm | The amide bond provides a chromophore for detection. |
| Flow Rate | 0.5 - 1.5 mL/min | Standard flow rates for analytical HPLC. |
Spectroscopic Methods
Spectroscopic techniques provide detailed structural information.
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Nuclear Magnetic Resonance (NMR): Provides detailed information about the carbon-hydrogen framework. The coupling constants and chemical shifts of the cyclopropyl protons would be characteristic.
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Mass Spectrometry (MS): Electrospray ionization (ESI) would likely be used to generate the protonated molecular ion [M+H]⁺. High-resolution mass spectrometry (HRMS) would confirm the elemental composition.
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Circular Dichroism (CD): This technique can be used to confirm the absolute configuration of the chiral center by comparing the experimental spectrum to theoretical calculations or known standards.[8]
Caption: A typical analytical workflow for the compound.
Potential Applications and Mechanism of Action
While specific biological data for (3R)-3-amino-3-cyclopropylpropanamide hydrochloride is not extensively documented in public literature, its structural motifs are present in various biologically active molecules.
Role of the Cyclopropyl Group
The cyclopropyl ring is a "bioisostere" for other groups and can introduce conformational constraint, which can lead to increased potency and selectivity for a biological target.[2] It can also influence metabolic stability.
Potential as a GABA Analogue
The 3-aminopropanamide scaffold is structurally related to γ-aminobutyric acid (GABA), a major inhibitory neurotransmitter. It is plausible that this compound could interact with GABA receptors or transporters, although this would require experimental validation.
Broader Pharmaceutical Relevance
Compounds containing amino-cyclopropyl motifs have been explored for a range of therapeutic areas, including as enzyme inhibitors and in neuroscience.[1][2] This molecule could serve as a valuable starting point for the development of new chemical entities in these fields.
Conclusion
(3R)-3-amino-3-cyclopropylpropanamide hydrochloride is a chiral small molecule with potential for application in drug discovery and development. Its synthesis requires careful stereocontrol, and its characterization relies on a combination of chromatographic and spectroscopic techniques. While its specific biological activity remains to be fully elucidated, its structural features suggest it could be a valuable building block for creating novel therapeutics. Further research into its pharmacological properties is warranted to unlock its full potential.
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